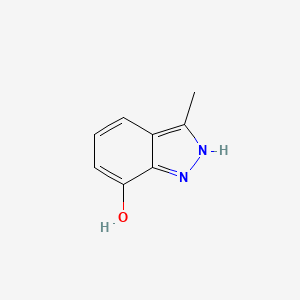

3-methyl-1H-indazol-7-ol

Vue d'ensemble

Description

3-Methyl-1H-indazol-7-ol is a chemical compound with the CAS Number: 1131595-36-2. Its molecular weight is 148.16 and its linear formula is C8H8N2O . It is a derivative of indazole, a bicyclic compound consisting of the fusion of benzene and pyrazole .

Synthesis Analysis

The synthesis of 1H-indazole, the parent compound of 3-methyl-1H-indazol-7-ol, has been explored in various ways. One of the methods involves cyclization of ortho-substituted benzylidenehydrazine using ortho-substituted benzaldehyde as the starting material . A new practical synthesis of 1H-indazole has been presented where a previous mechanism for the cyclization step was proved to be nonfeasible and a hydrogen bond propelled mechanism was proposed .Molecular Structure Analysis

The molecular structure of 1H-indazole, the parent compound of 3-methyl-1H-indazol-7-ol, has been analyzed. It was found that a hydrogen bond forms between the terminal H atom and the ortho-group in 2-nitrobenzylidenehydrazine, 2-fluorobenzylidenehydrazine, and 2-hydroxylbenzylidenehydrazine .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of 1H-indazole have been studied. A new mechanism suitable for similar cyclization was proposed, and a new reaction was predicted .Applications De Recherche Scientifique

Structural Analysis and Tautomerism

- Supramolecular Structure and Tautomerism: The supramolecular structure of NH-indazoles, including 3-methyl-1H-indazole, has been studied using X-ray crystallography and magnetic resonance spectroscopy. These compounds are found to be 1H-tautomers and exhibit unique crystallization behaviors, such as forming hydrogen-bonded dimers and catemers in chiral space groups (Teichert et al., 2007).

Chemical Reactivity and Synthesis

- Reactivity and Methylation Analysis: Indazoles, including variants of 3-methyl-1H-indazole, show distinctive reactivity patterns towards methylation in alkaline solutions. This reactivity has implications for synthesizing methylated indazole compounds, which are important in various chemical processes (Palmer et al., 1975).

- Synthesis of Structurally Related Compounds: Indazoles structurally related to equilenin, including derivatives of 3-methyl-1H-indazole, have been synthesized. These compounds show in vitro activity against a variety of microorganisms, indicating potential applications in antibacterial research (Morgan et al., 1971).

Biological and Medicinal Applications

- α-Glucosidase Inhibition and Antioxidant Activity: Derivatives of 3-methyl-1H-indazole have been shown to inhibit α-glucosidase activity and demonstrate antioxidant potential. These properties suggest potential applications in managing diabetes and oxidative stress-related conditions (Mphahlele et al., 2020).

- Antibacterial and Antifungal Properties: Indazole scaffolds, such as 3-methyl-1H-indazole, exhibit significant antibacterial and antifungal activities. This highlights their potential as lead compounds in developing new antimicrobial agents (Panda et al., 2022).

- Anticancer Potential: New derivatives of 1H-benzo[f]indazole-4,9-dione, including those conjugated with 3-methyl-1H-indazole, show significant antiproliferative activity against various cancer cell lines. This suggests their potential use in cancer therapy (Molinari et al., 2015).

Safety And Hazards

The safety data sheet for a related compound, (1-Methyl-1H-indazol-3-yl)methylamine dihydrochloride, indicates that it is considered hazardous by the 2012 OSHA Hazard Communication Standard. It has acute oral toxicity, acute dermal toxicity, can cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organ being the respiratory system .

Orientations Futures

Indazole-containing derivatives represent one of the most important heterocycles in drug molecules. Diversely substituted indazole derivatives bear a variety of functional groups and display versatile biological activities; hence, they have gained considerable attention in the field of medicinal chemistry . The medicinal properties of indazole have to be explored in the near future for the treatment of various pathological conditions .

Propriétés

IUPAC Name |

3-methyl-2H-indazol-7-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N2O/c1-5-6-3-2-4-7(11)8(6)10-9-5/h2-4,11H,1H3,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BOPBKEWPSKGMSR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C=CC=C(C2=NN1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30676378 | |

| Record name | 3-Methyl-2H-indazol-7-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30676378 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

148.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-methyl-1H-indazol-7-ol | |

CAS RN |

1131595-36-2 | |

| Record name | 3-Methyl-2H-indazol-7-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30676378 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

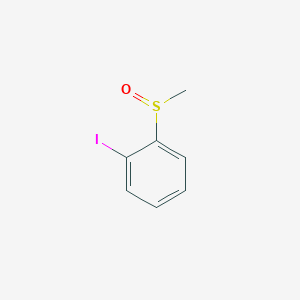

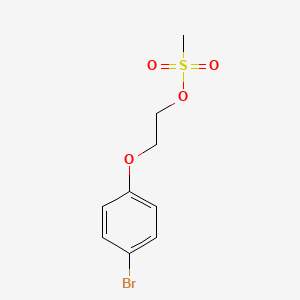

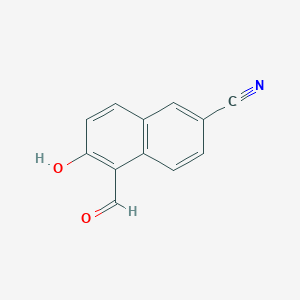

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

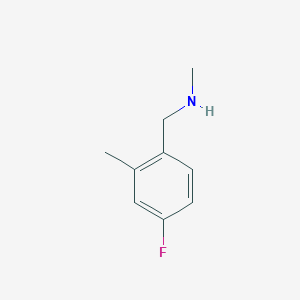

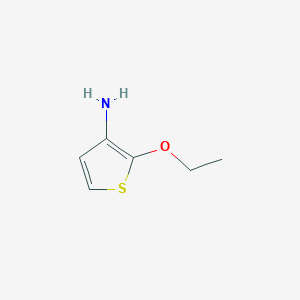

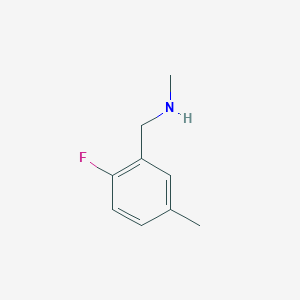

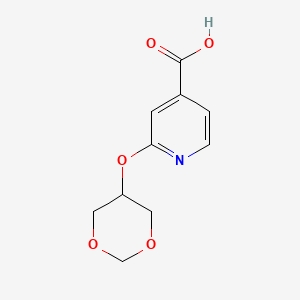

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-[4-(Dimethylamino)butoxy]pyridine-2-carboxylic acid](/img/structure/B1394066.png)

![6-Oxaspiro[2.5]octane-1-carboxylic acid](/img/structure/B1394069.png)

![N-Methyl-N-[(2-methyl-1H-imidazol-4-yl)methyl]amine](/img/structure/B1394081.png)